molecular formula C9H8FN3O4S2 B14518427 4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate CAS No. 62558-32-1

4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate

Cat. No.: B14518427
CAS No.: 62558-32-1
M. Wt: 305.3 g/mol
InChI Key: OBSUOEXVNUKJGW-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate is an organic compound with a complex structure that includes a fluorine atom, two nitro groups, and a dimethylcarbamodithioate moiety

Preparation Methods

The synthesis of 4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate typically involves multiple steps. One common method includes the reaction of 4-fluoro-2,6-dinitrophenol with dimethylcarbamodithioic acid. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Chemical Reactions Analysis

4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

4-Fluoro-2,6-dinitrophenyl dimethylcarbamodithioate can be compared with other similar compounds such as:

Properties

CAS No.

62558-32-1

Molecular Formula

C9H8FN3O4S2

Molecular Weight

305.3 g/mol

IUPAC Name

(4-fluoro-2,6-dinitrophenyl) N,N-dimethylcarbamodithioate

InChI

InChI=1S/C9H8FN3O4S2/c1-11(2)9(18)19-8-6(12(14)15)3-5(10)4-7(8)13(16)17/h3-4H,1-2H3

InChI Key

OBSUOEXVNUKJGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)SC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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